molecular formula C22H20N2O4 B2614475 N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3,4-dimethoxybenzamide CAS No. 442535-50-4

N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3,4-dimethoxybenzamide

Cat. No. B2614475
CAS RN: 442535-50-4
M. Wt: 376.412
InChI Key: PYJYXORZRXBBBQ-UHFFFAOYSA-N
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Description

“N-(1-Ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-nitrobenzamide” is a compound with the molecular formula C20H15N3O4 . Its average mass is 361.351 Da and its monoisotopic mass is 361.106262 Da .


Molecular Structure Analysis

The molecular structure of “N-(1-Ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-nitrobenzamide” consists of 20 carbon atoms, 15 hydrogen atoms, 3 nitrogen atoms, and 4 oxygen atoms .


Physical And Chemical Properties Analysis

The compound “N-(1-Ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-nitrobenzamide” has an average mass of 361.351 Da and a monoisotopic mass of 361.106262 Da .

Scientific Research Applications

Polymer Synthesis and Characterization

Compounds with intricate structures, similar to the one , have been utilized in the synthesis and characterization of novel aromatic polyimides. These polyimides exhibit desirable properties such as solubility in organic solvents and thermal stability, making them suitable for high-performance materials in electronics and aerospace industries (Butt et al., 2005).

Antitumor Activity

Chemical structures related to N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3,4-dimethoxybenzamide have been linked to antitumor activities. For instance, conjugates synthesized from certain polymers exhibited prolonged half-life in serum, accumulation in solid tumors, and inhibition of tumor growth, which is attributed to the enhanced permeability and retention (EPR) effect (Uglea et al., 2005).

Catalysis and Synthetic Chemistry

The compound's framework suggests potential use in catalytic processes and synthetic chemistry. For example, related structures have facilitated metal-catalyzed C–H bond functionalization reactions, a cornerstone in organic synthesis for constructing complex molecules efficiently (Al Mamari & Al Lawati, 2019).

properties

IUPAC Name

N-(1-ethyl-2-oxobenzo[cd]indol-6-yl)-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O4/c1-4-24-17-10-9-16(14-6-5-7-15(20(14)17)22(24)26)23-21(25)13-8-11-18(27-2)19(12-13)28-3/h5-12H,4H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYJYXORZRXBBBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C3C(=C(C=C2)NC(=O)C4=CC(=C(C=C4)OC)OC)C=CC=C3C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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